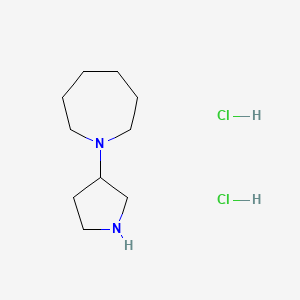

1-(3-Pyrrolidinyl)azepane dihydrochloride

Overview

Description

“1-(3-Pyrrolidinyl)azepane dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2. It’s used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “1-(3-Pyrrolidinyl)azepane dihydrochloride” were not found, pyrrolidine compounds are often synthesized through the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis

The molecular structure of “1-(3-Pyrrolidinyl)azepane dihydrochloride” involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthesis and Structural Studies

- Research has explored the synthesis of pyrrolidines, piperidines, and azepanes, including structures like 1-(3-Pyrrolidinyl)azepane dihydrochloride, through intramolecular 1,3-dipolar cycloadditions. These compounds with annulated isoxazole, isoxazoline, or isoxazolidine rings are significant in the development of various nitrogen-containing heterocyclic systems, offering valuable insights into structural and synthetic organic chemistry (Würdemann & Christoffers, 2014).

- The expansion of azetidines into pyrrolidines and azepanes, such as 1-(3-Pyrrolidinyl)azepane dihydrochloride, has been examined. This process involves intramolecular N-alkylation followed by opening by different nucleophiles, leading to the formation of ring-expanded pyrrolidines and azepanes. The distribution of these five- or seven-membered rings depends on specific factors like the substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process (Drouillat et al., 2016).

Chemical Properties and Reactions

- Studies have demonstrated the alkylation of N,N-Dibenzylaminoacetonitrile leading to the formation of five- to seven-membered nitrogen-containing heterocyclic systems, including pyrrolidine and azepane rings. The research provides valuable insights into the synthesis and properties of these heterocyclic systems, which include compounds like 1-(3-Pyrrolidinyl)azepane dihydrochloride (Renault et al., 2023).

- The enantioselective functionalization of the α-methylene C–H bonds of aza-heterocycles, including 1-(3-Pyrrolidinyl)azepane dihydrochloride, is critical in drug discovery and asymmetric synthesis. Innovative methods for the enantioselective α-C–H coupling of a wide range of amines, including azepanes, have been developed, showcasing the importance of these compounds in the synthesis of bioactive molecules (Jain et al., 2016).

Molecular and Crystal Structures

- The crystal structure of a molecule related to 1-(3-Pyrrolidinyl)azepane dihydrochloride showcases a fused tetracyclic system containing rings like azepane. The study provides insights into the conformations and interactions of such molecules, contributing to the understanding of their physical and chemical properties (Toze et al., 2015).

properties

IUPAC Name |

1-pyrrolidin-3-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-4-8-12(7-3-1)10-5-6-11-9-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWDHPXESPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyrrolidinyl)azepane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.